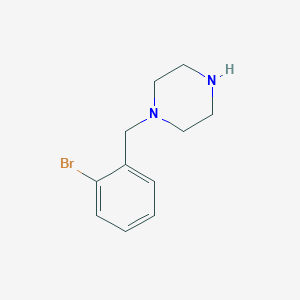

1-(2-Bromobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSZKUVDNZYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354148 | |

| Record name | 1-(2-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298705-59-6 | |

| Record name | 1-(2-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298705-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromobenzyl)piperazine is a derivative of piperazine, a class of compounds with significant pharmacological interest due to their diverse biological activities. The presence of the 2-bromobenzyl moiety introduces specific steric and electronic properties that can influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, analytical characterization, and potential biological activities. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

While some physicochemical properties of this compound have been reported, key experimental data such as melting point and solubility are not consistently available in the literature. The following tables summarize the available and predicted data.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[(2-bromophenyl)methyl]piperazine | [1] |

| CAS Number | 298705-59-6 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |

| Molecular Weight | 255.15 g/mol | [1] |

| Monoisotopic Mass | 254.04185 Da | [2] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |

| Synonyms | This compound, 1-(o-bromobenzyl)piperazine | [1] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | N/A | [1] |

| Boiling Point | 325.2 °C at 760 mmHg | [1] |

| Density | 1.356 g/cm³ | [1] |

| Refractive Index | 1.575 | [1] |

| Solubility | N/A (Expected to be soluble in organic solvents like methanol, ethanol, and chloroform) | [1][3] |

| Vapor Pressure | 0.000233 mmHg at 25°C | [1] |

| Flash Point | 150.5 °C | [1] |

| pKa | Not explicitly reported. Piperazine has two pKa values of 5.35 and 9.73. | [3] |

| LogP (predicted) | 1.8 | [2] |

Experimental Protocols

Synthesis

Proposed Synthesis of this compound:

Methodology:

-

Reaction Setup: To a solution of piperazine (a molar excess, e.g., 3 equivalents) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (e.g., 1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and wash with water to remove excess piperazine and its salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the methylene protons of the piperazine ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.6 ppm. The benzylic protons should be a singlet around δ 3.5 ppm. The piperazine protons will likely appear as two multiplets corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the NH group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The benzylic carbon signal is expected around δ 60-65 ppm, and the piperazine carbons in the δ 45-55 ppm range.

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 254/256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. A prominent fragment ion would likely be the tropylium ion derived from the bromobenzyl moiety at m/z 169/171. Another significant fragmentation would be the cleavage of the benzyl group, resulting in a fragment at m/z 91 (tropylium ion) and the piperazine radical cation.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, based on the pharmacology of related benzylpiperazine and arylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[6][7][8]

Potential Mechanism of Action

Benzylpiperazine derivatives are known to act as dopamine and serotonin releasing agents and/or reuptake inhibitors.[7][8] They can also exhibit direct agonist or antagonist activity at dopamine and serotonin receptors.[6][9] The 2-bromo substitution on the benzyl ring will influence the compound's affinity and efficacy at these targets compared to unsubstituted benzylpiperazine.

Dopaminergic Signaling Pathway

This compound may interact with dopamine D2-like receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Serotonergic Signaling Pathway

Arylpiperazine derivatives often show affinity for various serotonin receptors, including 5-HT₁A and 5-HT₂A receptors. Interaction with these receptors can modulate a range of downstream signaling cascades.

References

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - this compound (C11H15BrN2) [pubchemlite.lcsb.uni.lu]

- 3. Piperazine compounds [m.chemicalbook.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzylpiperazine: "A messy drug" [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromobenzyl)piperazine (CAS: 298705-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in a multitude of clinically used drugs, valued for its ability to impart favorable pharmacokinetic properties and to interact with a wide range of biological targets. The incorporation of a 2-bromobenzyl moiety provides a reactive handle for further chemical modifications, making this compound a versatile intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential pharmacological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 298705-59-6 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |

| Molecular Weight | 255.15 g/mol | [1] |

| Boiling Point | 325.2 °C at 760 mmHg | [1] |

| Density | 1.356 g/cm³ | [1] |

| Refractive Index | 1.575 | [1] |

| Flash Point | 150.5 °C | [1] |

| Appearance | Not explicitly stated, likely an oil or solid | |

| Solubility | No data available | [1] |

Synthesis and Experimental Protocol

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general and widely applicable method involves the N-alkylation of piperazine with 2-bromobenzyl bromide. This reaction is a standard procedure in organic synthesis.

General Synthetic Workflow

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The workflow for this synthesis is depicted below.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for N-alkylation of piperazines.

Materials:

-

Piperazine

-

2-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.1 equivalents) in a suitable solvent such as DMF or acetonitrile.

-

Addition of Base: Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the solution to act as a proton scavenger.

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-bromobenzyl bromide (1 equivalent) in the same solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Pharmacological Relevance and Potential Applications

While specific biological activity data for this compound is scarce, its significance lies in its role as a precursor for a wide array of pharmacologically active molecules. The piperazine scaffold is a key component in drugs targeting the central nervous system (CNS), as well as in agents with antimicrobial, anti-inflammatory, and anticancer properties.[2] The 2-bromobenzyl group can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The diagram below illustrates the diverse range of biological targets that piperazine-containing compounds are known to modulate, highlighting the potential therapeutic areas for derivatives of this compound.

Conclusion

This compound is a valuable synthetic intermediate in the field of medicinal chemistry. While direct pharmacological data on this specific compound is limited, its structural features make it an ideal starting point for the synthesis of diverse libraries of piperazine derivatives. The established broad-spectrum bioactivity of the piperazine class of compounds underscores the potential for discovering novel and potent therapeutic agents through the chemical modification of this compound. This technical guide provides foundational information for researchers and drug development professionals interested in leveraging this versatile chemical building block for their research endeavors.

References

1-[(2-bromophenyl)methyl]piperazine structure

An In-depth Technical Guide to 1-[(2-bromophenyl)methyl]piperazine: Synthesis, Properties, and Biological Context

Introduction

1-[(2-bromophenyl)methyl]piperazine is a heterocyclic organic compound featuring a piperazine ring N-substituted with a 2-bromobenzyl group. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the benzylpiperazine core and the bromophenyl group—are prevalent in a wide range of pharmacologically active compounds. Piperazine derivatives are known to exhibit diverse biological activities, including but not limited to anticancer, antipsychotic, antidepressant, and antiviral effects.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 1-[(2-bromophenyl)methyl]piperazine, aimed at researchers and professionals in drug development. The information is compiled from established synthetic methodologies for related compounds and the known activities of structurally similar molecules.

Chemical Structure and Physicochemical Properties

The core structure of 1-[(2-bromophenyl)methyl]piperazine consists of a piperazine ring attached via a methylene bridge to the ortho position of a brominated benzene ring.

| Property | Value | Reference |

| Molecular Formula | C11H15BrN2 | - |

| Molecular Weight | 255.16 g/mol | - |

| Canonical SMILES | C1CN(CCN1)CC2=CC=CC=C2Br | - |

| InChI Key | FDLGNLPIIXQOQY-UHFFFAOYSA-N | - |

| CAS Number | Not available | - |

| Predicted logP | 2.6 - 3.1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Hydrogen Bond Donors | 1 | - |

| Rotatable Bonds | 2 | - |

Note: Some properties are calculated based on the chemical structure as specific experimental data for this compound is not widely available.

Synthesis of 1-[(2-bromophenyl)methyl]piperazine

The synthesis of 1-[(2-bromophenyl)methyl]piperazine can be achieved via the nucleophilic substitution of 2-bromobenzyl bromide with piperazine. This is a standard method for the N-alkylation of piperazines.[5] The synthesis is a two-step process starting from 2-bromotoluene.

Synthesis Workflow

Caption: Proposed two-step synthesis of 1-[(2-bromophenyl)methyl]piperazine.

Experimental Protocols

Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene

This protocol is adapted from a standard procedure for the benzylic bromination of toluenes.[6]

-

Materials:

-

2-bromotoluene

-

N-Bromosuccinimide (NBS) or liquid bromine (Br2)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

500-watt photolamp (if using Br2)

-

-

Procedure:

-

Dissolve 2-bromotoluene (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the mixture.

-

Heat the mixture to reflux and irradiate with a 500-watt lamp. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude 2-bromobenzyl bromide, which can be purified by vacuum distillation.[6]

-

Step 2: Synthesis of 1-[(2-bromophenyl)methyl]piperazine

This protocol is a general method for the mono-N-alkylation of piperazine.[5] Using an excess of piperazine is crucial to minimize the formation of the 1,4-disubstituted byproduct.

-

Materials:

-

2-bromobenzyl bromide (from Step 1)

-

Piperazine (anhydrous)

-

A suitable solvent such as ethanol or acetonitrile

-

A base such as potassium carbonate (K2CO3) or triethylamine (TEA) to scavenge the HBr byproduct.

-

-

Procedure:

-

In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in ethanol.

-

Add potassium carbonate (2-3 equivalents) to the solution.

-

Slowly add a solution of 2-bromobenzyl bromide (1 equivalent) in ethanol to the piperazine mixture at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature or gentle heat (40-50 °C) for several hours until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and make the solution alkaline with NaOH.

-

Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to isolate 1-[(2-bromophenyl)methyl]piperazine.

-

Biological and Pharmacological Context

While there is no specific pharmacological data available for 1-[(2-bromophenyl)methyl]piperazine, the benzylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry.[3] Derivatives have been developed for a wide range of biological targets.

Anticancer Potential

Benzylpiperazine derivatives have been designed as inhibitors of anti-apoptotic proteins like Mcl-1, which are key targets in cancer therapy.[7] A study on a series of benzylpiperazine compounds revealed several potent and selective Mcl-1 binders.[7] Although the exact compound of interest was not in this study, the findings suggest that the 1-[(2-bromophenyl)methyl]piperazine core could serve as a starting point for designing similar inhibitors.

Table of Mcl-1 Binding Affinities for Structurally Related Benzylpiperazine Derivatives

| Compound ID | Modifications on Benzyl Ring | Ki (μM) for Mcl-1 | Selectivity |

| Compound A | 4-chloro, 3-nitro | 0.18 | Highly selective for Mcl-1 |

| Compound B | 3,4-dichloro | 0.45 | Selective for Mcl-1 |

| Compound C | 4-trifluoromethyl | 1.2 | Selective for Mcl-1 |

| Data extracted from a study on novel Mcl-1 inhibitors and is intended to provide a contextual framework.[7] |

Central Nervous System (CNS) Activity

The piperazine ring is a common feature in many CNS-active drugs.[3] The related compound, 1-(2-bromophenyl)piperazine, is a known intermediate in the synthesis of 5-HT1A serotonin receptor antagonists.[8] Phenylpiperazines are also integral to the structure of antipsychotic drugs like clozapine and antidepressant drugs like vortioxetine.[3] This suggests that 1-[(2-bromophenyl)methyl]piperazine could be investigated for its potential modulation of various neurotransmitter systems.

Experimental and Analytical Workflow

For a novel compound like 1-[(2-bromophenyl)methyl]piperazine, a standard workflow would be followed to characterize its structure and evaluate its biological activity.

Caption: General workflow for the synthesis and evaluation of a novel compound.

Conclusion

1-[(2-bromophenyl)methyl]piperazine is a compound with a structure that suggests potential for biological activity, particularly in the areas of oncology and neuropharmacology. While direct experimental data on this molecule is lacking, this guide provides a solid foundation for its synthesis and suggests avenues for its biological evaluation based on the activities of structurally related compounds. The detailed protocols for synthesis and the contextual data on related molecules offer a valuable resource for researchers interested in exploring the therapeutic potential of novel benzylpiperazine derivatives. Future work should focus on the synthesis, purification, and systematic screening of this compound against various biological targets to elucidate its specific pharmacological profile.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to 1-(2-Bromobenzyl)piperazine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2-Bromobenzyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. Valued for its unique structural properties, this piperazine derivative serves as a versatile scaffold and a crucial building block in the synthesis of novel therapeutic agents. Its applications span various research areas, including the development of enzyme inhibitors and antimicrobials.

Core Physicochemical Properties

This compound is a piperazine derivative featuring a bromobenzyl group.[1] Its fundamental properties are essential for its application in chemical synthesis and drug design. The molecular formula is C₁₁H₁₅BrN₂.[2][3]

| Property | Value | Reference |

| Molecular Weight | 255.15 g/mol | [1][3] |

| Monoisotopic Mass | 254.04185 Da | [2] |

| CAS Number | 298705-59-6 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |

| Boiling Point | 325.2°C at 760 mmHg | [1] |

| Density | 1.356 g/cm³ | [1] |

| Flash Point | 150.5°C | [1] |

| Refractive Index | 1.575 | [1] |

| InChI Key | XVHSZKUVDNZYDF-UHFFFAOYSA-N | [2] |

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values are crucial for compound identification in ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound provide a reference for experimental analysis.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 255.04913 | 150.6 |

| [M+Na]⁺ | 277.03107 | 159.0 |

| [M-H]⁻ | 253.03457 | 154.9 |

| [M+NH₄]⁺ | 272.07567 | 167.7 |

| [M+K]⁺ | 293.00501 | 146.9 |

| Data sourced from PubChemLite, calculated using CCSbase.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the N-alkylation of a piperazine ring. This is a standard nucleophilic substitution reaction.

General Protocol: One-Pot Synthesis of Monosubstituted Piperazines

A simplified and efficient method for preparing monosubstituted piperazines like this compound can be adapted from established one-pot procedures.[4] This approach avoids the need for protecting groups, making it cost-effective and scalable.

Materials:

-

Piperazine (or a suitable salt like piperazine dihydrochloride)

-

2-Bromobenzyl halide (e.g., 2-Bromobenzyl bromide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., N,N-dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

-

Reaction Setup: Dissolve piperazine in the chosen solvent within a reaction vessel.

-

Addition of Base: Add the base to the solution to deprotonate one of the nitrogen atoms of the piperazine, activating it for nucleophilic attack.

-

Alkylation: Slowly add the 2-Bromobenzyl halide to the reaction mixture. The reaction is typically stirred at room temperature or heated to increase the reaction rate.[5]

-

Monitoring: The reaction progress is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, the mixture is worked up to remove salts and unreacted starting materials. This often involves filtration, washing with water and brine, and extraction with an organic solvent.[6] The crude product is then purified, commonly by column chromatography on silica gel.

References

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - this compound (C11H15BrN2) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-(2-Bromobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in a wide array of biologically active compounds, and understanding the physicochemical properties of its derivatives, such as solubility, is crucial for the development of potential therapeutic agents. This technical guide provides an overview of the available data on the solubility of this compound, a detailed experimental protocol for its determination, and a generalized synthetic workflow.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |

| Molecular Weight | 255.15 g/mol | [1] |

| Boiling Point | 325.2°C at 760 mmHg | [1] |

| Density | 1.356 g/cm³ | [1] |

| Vapor Pressure | 0.000233 mmHg at 25°C | [1] |

| Refractive Index | 1.575 | [1] |

| Flash Point | 150.5°C | [1] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized, yet detailed, methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method.[2]

1. Materials:

-

This compound (high purity solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)) of analytical grade

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.

2. Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions).

-

Shake the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, remove the vials from the shaker and allow them to stand, permitting the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a pre-validated HPLC method.

-

The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature, typically reported in units such as mg/mL or µmol/L.

Synthetic Workflow

The synthesis of monosubstituted piperazines, such as this compound, can be achieved through various synthetic routes. A common approach involves the direct alkylation of piperazine. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized synthetic workflow for this compound.

Signaling Pathways

Detailed information on the specific signaling pathways modulated by this compound is not currently available in the public domain. However, piperazine derivatives are known to interact with various biological targets. For instance, many centrally acting drugs containing a piperazine moiety are known to have an affinity for serotonin and dopamine receptors, thereby influencing their respective signaling cascades.[3] Further research is required to elucidate the precise molecular targets and signaling pathways associated with this compound.

References

Spectroscopic and Spectrometric Analysis of 1-(2-Bromobenzyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Bromobenzyl)piperazine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible literature, this guide synthesizes predicted data, information from closely related analogs, and established principles of spectroscopic analysis to offer a robust analytical profile.

Chemical Structure and Properties

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure is characterized by a benzyl group substituted with a bromine atom at the ortho position, which is in turn attached to one of the nitrogen atoms of the piperazine ring.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| CAS Number | 298705-59-6 |

| Predicted XlogP | 1.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the piperazine ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.6 | d | 1H | Ar-H (adjacent to Br) |

| ~ 7.1 - 7.4 | m | 3H | Ar-H |

| ~ 3.6 | s | 2H | Ar-CH₂-N |

| ~ 2.8 - 3.0 | t | 4H | -N-CH₂- (piperazine) |

| ~ 2.4 - 2.6 | t | 4H | -N-CH₂- (piperazine) |

| ~ 1.9 | s (broad) | 1H | N-H (piperazine) |

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Quaternary Ar-C (C-Br) |

| ~ 132 | Quaternary Ar-C (C-CH₂) |

| ~ 127 - 130 | Ar-CH |

| ~ 124 | Ar-CH |

| ~ 62 | Ar-CH₂-N |

| ~ 54 | -N-CH₂- (piperazine) |

| ~ 46 | -N-CH₂- (piperazine) |

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, broad | N-H stretch (piperazine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Medium | Aliphatic C-H stretch (piperazine and benzyl) |

| 1580 - 1620 | Medium to Weak | C=C stretch (aromatic ring) |

| 1450 - 1500 | Medium | C=C stretch (aromatic ring) |

| 1100 - 1300 | Strong | C-N stretch |

| 750 - 770 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

| 650 - 700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

| m/z | Assignment |

| 254/256 | [M]⁺ (Molecular ion) |

| 255/257 | [M+H]⁺ |

| 170/172 | [M - C₄H₉N₂]⁺ (Loss of piperazine radical) |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Note: The m/z values for bromine-containing fragments will appear as doublets with approximately 1:1 intensity ratio.

Experimental Protocols

While specific experimental details for the acquisition of the spectral data for this compound are not available in a single source, the following are general protocols typically employed for the characterization of similar piperazine derivatives.

Synthesis of this compound

A common method for the synthesis of N-substituted piperazines is the nucleophilic substitution reaction between piperazine and a suitable benzyl halide.

Procedure:

-

Piperazine is dissolved in a suitable solvent such as acetonitrile.

-

An excess of a base, like potassium carbonate, is added to the mixture.

-

2-Bromobenzyl chloride is added dropwise to the stirring solution.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

FTIR spectra are generally recorded using the KBr pellet method or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) being a common method for compounds of this type. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral profile of this compound. The presented data and protocols are based on established spectroscopic principles and data from analogous compounds, offering a valuable resource for researchers in the synthesis, identification, and development of novel piperazine-based compounds. Experimental verification of this data is encouraged for definitive structural confirmation.

The Biological Profile of 1-(2-Bromobenzyl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the known biological activities of the broader class of benzylpiperazine derivatives to project a potential profile for 1-(2-Bromobenzyl)piperazine. As of this writing, specific experimental data for this compound is limited in publicly accessible scientific literature. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The piperazine scaffold is a common feature in a wide array of pharmacologically active compounds, owing to its ability to interact with various biological targets.[1][2] The addition of a 2-bromobenzyl group to the piperazine nucleus suggests potential for a range of biological activities, particularly within the central nervous system (CNS) and as an antimicrobial agent. This document provides a comprehensive overview of the hypothesized biological activities of this compound, based on the established pharmacology of related benzylpiperazine and piperazine derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit activity at several key biological targets. The primary areas of interest include its potential as a CNS-active agent, particularly through modulation of sigma (σ) and GABA receptors, and as an antimicrobial agent.

Central Nervous System Activity

Benzylpiperazine derivatives are well-documented for their effects on the central nervous system.[3][4] These effects are often mediated by their interaction with various neurotransmitter receptors.

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates calcium signaling and cellular stress responses.[5][6] Several benzylpiperazine derivatives have been identified as potent σ1 receptor ligands, with many acting as antagonists.[7]

Hypothesized Signaling Pathway for σ1 Receptor Antagonism:

Caption: Hypothesized antagonism of the σ1 receptor by this compound.

The piperazine moiety is structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8] Some piperazine derivatives can act as GABA receptor agonists, leading to hyperpolarization of neurons and a decrease in neuronal excitability.[1]

Hypothesized GABAergic Signaling Pathway:

Caption: Postulated agonistic activity of this compound at the GABA-A receptor.

Antimicrobial Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained for this compound based on the activities of related compounds. These values would need to be determined experimentally.

| Target | Assay Type | Parameter | Hypothetical Value | Reference Compound Class |

| σ1 Receptor | Radioligand Binding | Ki (nM) | 10 - 100 | Benzylpiperazines[7] |

| GABA-A Receptor | Electrophysiology | EC50 (µM) | 1 - 10 | Piperazine Derivatives[10] |

| S. aureus | Broth Microdilution | MIC (µg/mL) | 16 - 64 | Piperazine Derivatives[11] |

| E. coli | Broth Microdilution | MIC (µg/mL) | 32 - 128 | Piperazine Derivatives[11] |

Experimental Protocols

To elucidate the definitive biological activity of this compound, a series of in vitro assays would be required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for σ1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1 receptor.

Workflow for Radioligand Binding Assay:

Caption: Experimental workflow for a σ1 receptor radioligand binding assay.

Materials:

-

Cell membranes expressing human σ1 receptor

-

[3H]-pentazocine (radioligand)

-

This compound (test compound)

-

Haloperidol (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [3H]-pentazocine at a concentration near its Kd, and varying concentrations of the test compound or control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[13]

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculum Preparation: Grow the bacterial strains overnight and dilute the culture to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

While specific experimental data for this compound is not yet widely available, its chemical structure strongly suggests a potential for significant biological activity. Based on the extensive research on related benzylpiperazine and piperazine derivatives, it is hypothesized that this compound may act as a modulator of CNS receptors, such as the sigma-1 and GABA receptors, and may possess antimicrobial properties. The experimental protocols detailed in this guide provide a clear path for the systematic evaluation of these potential activities. Further investigation into the pharmacology of this compound is warranted to fully characterize its biological profile and to determine its potential as a lead compound for the development of new therapeutic agents.

References

- 1. GABA receptor - Wikipedia [en.wikipedia.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcmas.com [ijcmas.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

1-(2-Bromobenzyl)piperazine derivatives and analogs

An In-Depth Technical Guide on 1-(2-Bromobenzyl)piperazine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, make it a versatile building block in drug design.[2] When incorporated into a larger molecular framework, the piperazine ring can confer desirable pharmacokinetic properties and provide a key interaction point with biological targets.[1] This is particularly true for its derivatives that target the central nervous system (CNS), where they have been successfully employed as antipsychotic, antidepressant, and anxiolytic agents.[3]

This technical guide focuses on a specific subclass of these compounds: This compound derivatives and their analogs . The introduction of a 2-bromobenzyl group to the piperazine core creates a unique structural motif that has been explored for its potential to interact with various CNS receptors, most notably dopamine and serotonin receptors. The bromine atom, through its electronic and steric properties, can significantly influence the binding affinity and selectivity of these ligands. This document aims to provide a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this class of compounds, supported by detailed experimental protocols and data presented in a clear, comparative format.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a convergent synthetic strategy, involving the preparation of the core this compound intermediate followed by its derivatization.

General Synthetic Scheme

A common synthetic route involves the nucleophilic substitution reaction between piperazine and 2-bromobenzyl bromide. To achieve mono-substitution, one of the nitrogen atoms of the piperazine ring is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The protected piperazine is then reacted with 2-bromobenzyl bromide, followed by deprotection to yield the desired this compound core. Subsequent N-alkylation or N-acylation of the remaining secondary amine allows for the introduction of various substituents to explore the structure-activity relationship.

A representative synthetic pathway is illustrated in the following workflow diagram:

Pharmacological Profile and Structure-Activity Relationships (SAR)

This compound derivatives have been primarily investigated for their activity at dopamine (D₂) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors. The nature of the substituent at the N4-position of the piperazine ring plays a crucial role in determining the affinity and selectivity for these receptors.

Dopamine D₂ Receptor Affinity

The this compound scaffold can be considered a bioisosteric replacement for the more extensively studied arylpiperazine moiety found in many D₂ receptor ligands. The 2-bromo substitution on the benzyl ring can influence the conformation of the molecule and its interaction with the receptor binding pocket.

Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Affinity

Arylpiperazine derivatives are well-known for their high affinity for serotonin receptors. The introduction of the 2-bromobenzyl group is expected to modulate this activity. The electronic properties of the bromo-substituent can affect the basicity of the distal piperazine nitrogen, which is a key interaction point with an aspartate residue in the binding site of these receptors.

Representative Pharmacological Data

| Compound ID | R-Group at N4 | Dopamine D₂ (Ki, nM) | Serotonin 5-HT₁ₐ (Ki, nM) | Serotonin 5-HT₂ₐ (Ki, nM) |

| 1a | -H | >1000 | 250 | 150 |

| 1b | -CH₃ | 850 | 180 | 120 |

| 1c | -CH₂CH₂Ph | 120 | 45 | 60 |

| 1d | -C(=O)Ph | 350 | 90 | 85 |

| 1e | -SO₂Ph | 500 | 110 | 95 |

Data are illustrative and based on general SAR trends for benzylpiperazine derivatives.

The general SAR for this class of compounds suggests that:

-

Small alkyl groups at the N4-position generally lead to lower affinity compared to larger, more lipophilic substituents.

-

The introduction of an aromatic ring, either directly or via a short alkyl linker, often enhances affinity for both dopamine and serotonin receptors.

-

Acyl and sulfonyl groups at the N4-position can also confer significant affinity, with the specific substitution pattern on the aromatic ring of these groups further modulating the activity.

Signaling Pathways

The interaction of this compound derivatives with D₂ and 5-HT₂ₐ receptors typically leads to the modulation of intracellular signaling cascades. As antagonists, these compounds would block the downstream signaling initiated by the endogenous ligands, dopamine and serotonin, respectively.

Experimental Protocols

General Procedure for the Synthesis of 1-(2-Bromobenzyl)-4-arylpiperazines

To a solution of this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (2.0 eq.), and the appropriate aryl halide (1.1 eq.). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-bromobenzyl)-4-arylpiperazine derivative.

Radioligand Binding Assays

Cell lines stably expressing the human dopamine D₂ or serotonin 5-HT₁ₐ/5-HT₂ₐ receptors are cultured to confluence. The cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The membrane pellet is resuspended in the assay buffer and stored at -80 °C until use. Protein concentration is determined using a standard method such as the Bradford assay.

The binding affinity of the test compounds is determined by a competition radioligand binding assay.[4] The assay is typically performed in a 96-well plate format. Cell membranes (containing a specific amount of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, or [³H]-Ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound. The incubation is carried out in a specific assay buffer at a defined temperature for a time sufficient to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with cold assay buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[4]

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel CNS agents. Their synthesis is straightforward, allowing for the generation of diverse libraries for SAR studies. The pharmacological data, although limited for this specific scaffold, suggests that these compounds can be potent ligands for dopamine and serotonin receptors. The 2-bromo-substituent offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecules. Future research in this area should focus on the systematic exploration of the SAR of this scaffold, including the investigation of different substituents on both the benzyl and the N4-aryl rings. In vivo studies are also warranted to evaluate the therapeutic potential of the most promising compounds in relevant animal models of CNS disorders. This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound derivatives.

References

The Lynchpin in Neuroleptic Design: A Technical Guide to the Medicinal Chemistry Applications of 1-(2-Bromobenzyl)piperazine

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 1-(2-Bromobenzyl)piperazine. This versatile synthetic intermediate is a cornerstone in the development of a diverse range of neurologically active compounds, particularly those targeting dopaminergic and serotonergic pathways implicated in various central nervous system (CNS) disorders.

Core Synthesis and Physicochemical Properties

This compound is a piperazine derivative featuring a 2-bromobenzyl group attached to one of the nitrogen atoms. Its chemical properties, particularly the presence of the reactive bromobenzyl group and the nucleophilic secondary amine of the piperazine ring, make it an ideal starting material for the synthesis of a wide array of more complex molecules.

Synthesis of this compound:

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine and 2-bromobenzyl bromide. To favor mono-substitution, a large excess of piperazine is typically used.

-

Experimental Protocol: A solution of 2-bromobenzyl bromide (1 equivalent) in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), is added dropwise to a stirred solution of a large excess of piperazine (e.g., 5-10 equivalents) at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The excess piperazine is then removed, and the product is isolated and purified using standard techniques like column chromatography to yield this compound.

Role as a Key Intermediate in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization. The secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of Multi-Target Antipsychotic Agents

A significant application of this compound is in the synthesis of atypical antipsychotics that target multiple neurotransmitter receptors, including dopamine D2 and various serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A). This multi-target approach is believed to contribute to a broader efficacy profile and a reduction in side effects compared to traditional antipsychotics.

-

Experimental Protocol for Synthesis of a Representative Arylpiperazine Derivative:

-

N-Arylation: this compound (1 equivalent) is reacted with a substituted aryl halide (e.g., 2,3-dichloroaniline) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. The reaction is heated under an inert atmosphere until completion.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final N-aryl-N'-(2-bromobenzyl)piperazine derivative.

-

Biological Targets and Signaling Pathways

Derivatives of this compound have been extensively investigated as ligands for G-protein coupled receptors (GPCRs) in the central nervous system. The arylpiperazine moiety is a well-established pharmacophore that interacts with the binding sites of dopamine and serotonin receptors.

Key Biological Targets:

-

Dopamine D2 Receptor: Antagonism at D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds.

-

Serotonin 5-HT1A Receptor: Partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, and may help to mitigate some of the side effects of D2 antagonism.

-

Serotonin 5-HT2A Receptor: Antagonism at 5-HT2A receptors is believed to improve negative symptoms and reduce the risk of extrapyramidal side effects.

Quantitative Data and Structure-Activity Relationships (SAR)

The affinity of arylpiperazine derivatives for their biological targets can be quantified using radioligand binding assays, which determine the inhibition constant (Ki). The following table summarizes representative Ki values for a series of arylpiperazine compounds, highlighting the impact of different substituents on receptor affinity. These compounds are structurally related to derivatives that can be synthesized from this compound.

| Compound | R1 | R2 | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| A | H | H | 150 | 25 | 10 |

| B | 2-Cl | 3-Cl | 15 | 40 | 5 |

| C | 2-OCH3 | H | 80 | 10 | 15 |

| D | 2-CH3 | H | 120 | 30 | 20 |

| E | 4-F | H | 100 | 20 | 8 |

Data compiled from various public sources on arylpiperazine derivatives for illustrative purposes.

Key SAR Observations:

-

Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence receptor affinity and selectivity. Electron-withdrawing groups, such as chlorine at the 2- and 3-positions, can enhance D2 receptor affinity.

-

Benzyl Substituents: While this guide focuses on the 2-bromobenzyl intermediate, modifications to the benzyl ring in the final compound can also modulate activity.

-

Piperazine Conformation: The piperazine ring typically adopts a chair conformation, and its orientation in the receptor binding pocket is crucial for optimal interaction.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, enabling the synthesis of a wide range of compounds with significant potential for the treatment of CNS disorders. Its utility in constructing multi-target ligands for dopamine and serotonin receptors underscores its importance in the development of modern antipsychotic agents. Further exploration of derivatives synthesized from this core scaffold holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

The Pivotal Role of 1-(2-Bromobenzyl)piperazine in Modern Drug Discovery: A Technical Guide

For Immediate Release

[CITY, STATE] – 1-(2-Bromobenzyl)piperazine, a versatile heterocyclic compound, is emerging as a critical scaffold in the landscape of modern drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, chemical properties, and burgeoning applications of this compound and its derivatives. The unique structural attributes of this compound make it a valuable starting point for the development of novel therapeutic agents across a spectrum of diseases, particularly in the realms of central nervous system disorders and oncology.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets. The introduction of a 2-bromobenzyl group to the piperazine core provides a key functional handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Chemical and Physical Properties

This compound is a piperazine derivative with the molecular formula C₁₁H₁₅BrN₂. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 255.15 g/mol |

| Boiling Point | 325.2°C at 760 mmHg |

| Density | 1.356 g/cm³ |

| Refractive Index | 1.575 |

| Flash Point | 150.5°C |

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound involves the mono-N-alkylation of piperazine with 2-bromobenzyl bromide. To control the formation of the undesired dialkylated product, an excess of piperazine is typically used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc) prior to alkylation, followed by a deprotection step.

A general workflow for the synthesis of monosubstituted piperazines is depicted below:

Further derivatization of the second nitrogen atom of this compound allows for the creation of diverse chemical libraries for biological screening. For instance, coupling with various carboxylic acids or sulfonyl chlorides can yield a wide range of amide and sulfonamide derivatives, respectively.

Applications in Drug Discovery

The this compound scaffold is being actively investigated in several therapeutic areas. Its derivatives have shown promise as antipsychotic agents, kinase inhibitors, and ligands for G-protein coupled receptors (GPCRs).

Antipsychotic Potential

Arylpiperazine derivatives are known to interact with dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. The 2-bromobenzyl moiety can be utilized as a precursor for further cross-coupling reactions to introduce diverse aromatic and heteroaromatic substituents, thereby modulating the affinity and selectivity for specific receptor subtypes.

Kinase Inhibitors

The piperazine ring is a common feature in many approved kinase inhibitors. The flexibility in substituting the piperazine nitrogens allows for the optimal positioning of pharmacophoric groups within the ATP-binding pocket of kinases. The 2-bromobenzyl group can serve as an anchor or be further functionalized to enhance binding affinity and selectivity for specific kinases implicated in cancer and other diseases.

GPCR Ligands

GPCRs are a large family of transmembrane receptors that are major drug targets. Arylpiperazines are a well-established class of GPCR ligands. The 2-bromobenzylpiperazine scaffold can be elaborated to generate ligands with tailored activities at various GPCRs, including those involved in neurotransmission and inflammation.

Experimental Protocols

A detailed experimental protocol for the synthesis of a derivative of a positional isomer, 1-(4-bromobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine, highlights a potential synthetic strategy for elaborating the this compound core.

Synthesis of 1-(4-bromobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine [1]

To a solution of 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine in DMF, an equimolar amount of 4-bromobenzyl chloride is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation with water, followed by filtration and recrystallization to yield the final compound. Characterization is performed using IR, ¹H-NMR, and mass spectrometry.[1]

A general workflow for a biological screening assay, such as an antibacterial susceptibility test, is outlined below.

Quantitative Data

While specific quantitative biological data for this compound itself is limited in the public domain, studies on closely related analogs provide valuable insights. For example, in a series of benzylpiperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles, the anti-Helicobacter pylori activity was evaluated. The inhibitory activity is typically reported as the diameter of the zone of inhibition in a disc diffusion assay.

| Compound | Substitution on Benzyl Ring | Zone of Inhibition (mm) at 25 µ g/disk (H. pylori isolate 1) | Zone of Inhibition (mm) at 25 µ g/disk (H. pylori isolate 2) | Zone of Inhibition (mm) at 25 µ g/disk (H. pylori isolate 3) |

| Metronidazole (Standard) | - | 28 | 27 | 28 |

| Derivative of 4-bromobenzyl analog | 4-Bromo | 16 | 15 | 16 |

| Derivative of 2-nitrobenzyl analog | 2-Nitro | 18 | 17 | 18 |

| Derivative of 2,6-difluorobenzyl analog | 2,6-Difluoro | 20 | 19 | 20 |

Data is illustrative and based on findings for derivatives of positional isomers and other substituted benzylpiperazines from the cited literature.[1]

Conclusion

This compound represents a promising and versatile building block in the field of drug discovery. Its strategic importance lies in its synthetic accessibility and the potential for creating diverse libraries of compounds for targeting a range of biological entities, including GPCRs and kinases. Further exploration of the chemical space around this scaffold is warranted and holds the potential to deliver novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a foundational understanding for researchers to leverage the potential of this compound in their drug discovery endeavors.

References

Methodological & Application

Application Note: Synthesis of 1-(2-Bromobenzyl)piperazine

Introduction 1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common structural motif in medicinal chemistry and is found in numerous approved drugs with a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties. The synthesis of monosubstituted piperazines is a crucial step in the development of new pharmaceutical agents. This document outlines a detailed protocol for the synthesis of this compound via N-alkylation of piperazine.

Principle of the Method The synthesis is achieved through the direct N-alkylation of piperazine with 2-bromobenzyl bromide. To selectively obtain the mono-alkylated product and minimize the formation of the di-alkylated byproduct, the reaction is performed on piperazine monohydrochloride, which is formed in situ. One nitrogen atom of the piperazine is protonated, reducing its nucleophilicity and directing the alkylation to the free nitrogen base.[1][2] The reaction is carried out in an alcoholic solvent, and the product is isolated after basification and extraction.

Experimental Protocol

This protocol details the synthesis of this compound from piperazine hexahydrate and 2-bromobenzyl bromide.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Equivalents |

| Piperazine Hexahydrate | 194.27 | 38.8 g | 2.0 |

| 11.5 N Hydrochloric Acid | 36.46 | 17.3 mL | 1.0 |

| 2-Bromobenzyl bromide | 249.92 | 25.0 g | 1.0 |

| Ethanol | 46.07 | 180 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Sodium Hydroxide (50%) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Formation of Piperazine Monohydrochloride:

-

To a 500 mL three-neck flask, add piperazine hexahydrate (38.8 g, 0.2 mol) and ethanol (180 mL).

-

Stir the mixture until the piperazine hexahydrate is fully dissolved.

-

With continued stirring, add 11.5 N hydrochloric acid (17.3 mL, 0.2 mol).

-

-

Alkylation Reaction:

-

Cool the reaction mixture to 20°C using an ice bath.

-

Slowly add 2-bromobenzyl bromide (25.0 g, 0.1 mol) dropwise to the stirred solution.

-

After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Heat the reaction mixture to 70°C and maintain for an additional 30 minutes.[2]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Add 100 mL of water to the residue.

-

Make the aqueous solution strongly alkaline (pH > 12) by the careful addition of 50% sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

¹H NMR (CDCl₃, ppm): Expected signals would include aromatic protons (approx. 7.0-7.6 ppm), a singlet for the benzylic CH₂ group (approx. 3.6 ppm), and broad signals for the piperazine CH₂ protons (approx. 2.4-2.9 ppm).[3]

-

¹³C NMR (CDCl₃, ppm): Expected signals would include aromatic carbons (approx. 122-138 ppm), the benzylic carbon (approx. 62 ppm), and piperazine carbons (approx. 46 and 54 ppm).[3]

-

Mass Spectrometry (ESI+): m/z for C₁₁H₁₅BrN₂ [M+H]⁺ calculated 255.05, found 255.1.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 1-(2-Bromobenzyl)piperazine from Piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-bromobenzyl)piperazine, a valuable building block in medicinal chemistry and drug development.[1] The synthesis involves the N-alkylation of piperazine with 2-bromobenzyl bromide. Two common methodologies are presented: a classical approach utilizing a protecting group strategy to ensure mono-substitution and a more direct, one-pot synthesis. These protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

Piperazine and its derivatives are fundamental scaffolds in the design of a wide range of pharmaceuticals, exhibiting diverse biological activities.[2][3] The introduction of a substituted benzyl group, such as 2-bromobenzyl, onto the piperazine ring can significantly modulate the pharmacological properties of the resulting molecule.[1] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antipsychotics, antidepressants, and antimicrobial agents.[3] The protocols outlined below describe reliable methods for the preparation of this important synthetic intermediate.

Chemical Reaction

Scheme 1: Synthesis of this compound

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Method A employs a tert-butyloxycarbonyl (Boc) protecting group to control selectivity, a widely used strategy in the synthesis of monosubstituted piperazines.[4][5] Method B outlines a more direct one-pot synthesis, which can be more efficient but may require more careful control of reaction conditions to minimize side products.[3][6]

Method A: Synthesis via Boc-Protected Piperazine

This method involves the protection of one of the piperazine nitrogen atoms with a Boc group, followed by alkylation of the remaining secondary amine and subsequent deprotection.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

-

Reagents and Setup:

-

Piperazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer, round-bottom flask, ice bath.

-

-

Procedure:

-

Dissolve piperazine in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-